
N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a carboxamide group (-CONH2), a methoxy group (-OCH3), and a 2,3-dichlorophenyl group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through cyclization reactions, Ugi reactions, or ring-opening reactions . The exact method would depend on the starting materials and the specific conditions required.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be planar due to the conjugation of the isoxazole ring and the carboxamide group. The dichlorophenyl group might cause some steric hindrance .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like carboxamide could make the compound more soluble in polar solvents .
科学的研究の応用
Synthesis and Chemistry in Antitumor Applications N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide and its derivatives have been explored for their antitumor properties. For instance, studies have shown that related compounds, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, exhibit curative activity against leukemia strains like L-1210 and P388. These compounds may act as prodrug modifications, transforming into active triazenes in vivo, which highlights their potential in cancer therapy (Stevens et al., 1984).
Innovations in Heterocyclic Compound Synthesis Research into the synthesis of novel heterocyclic compounds derived from N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide and its analogues has produced a variety of potential therapeutic agents. For example, novel benzodifuranyl derivatives and thiazolopyrimidines have been synthesized, showing promise as anti-inflammatory and analgesic agents. These compounds exhibit significant activity as cyclooxygenase inhibitors and have been compared favorably against standard drugs in animal models (Abu‐Hashem et al., 2020).
Potential in Antimicrobial Applications Synthesis of new pyridine derivatives, including those structurally related to N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide, has shown variable and modest antimicrobial activity against several bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Explorations in Polymer Science The chemical versatility of compounds related to N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide extends into polymer science, where they serve as monomers for the synthesis of new polyamides. These polymers are characterized by their thermal stability and solubility in organic solvents, properties that are crucial for advanced materials applications (Hajibeygi et al., 2014).
作用機序
Target of Action
The primary target of N-(2,3-Dichlorophenyl)-3-Methoxy-1,2-Oxazole-5-Carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
In the presence of full agonists, it can also act as an antagonist, blocking the receptor and preventing the full agonist’s action .
Pharmacokinetics
Similar compounds are known to undergo extensive metabolism in the liver, primarily via conjugation with glucuronic acid . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, remain to be elucidated.
Result of Action
Its interaction with cdk2 suggests it may influence cell cycle regulation, potentially affecting cell proliferation and growth .
将来の方向性
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-17-9-5-8(18-15-9)11(16)14-7-4-2-3-6(12)10(7)13/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEUCBOORQYUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


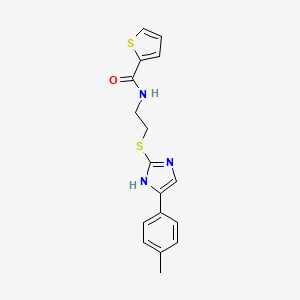
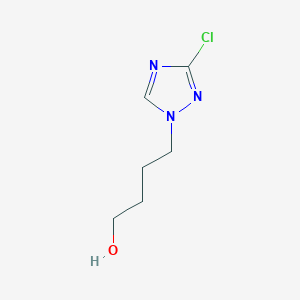
![4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2988168.png)
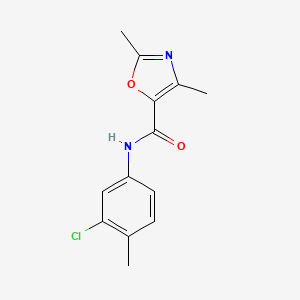

![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)
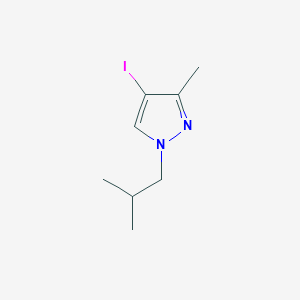
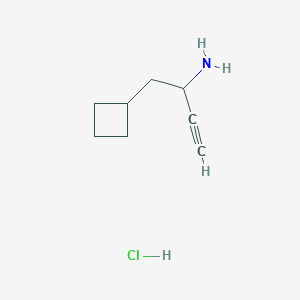

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)
